Cas no 1171533-73-5 (3-Butenimidamide, hydrochloride (1:1))

3-Butenimidamide, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Vinylacetamidine hydrochloride
- 3-Butenimidamide, hydrochloride (1:1)
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- MDL: MFCD11656837
- インチ: 1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H
- InChIKey: BZXOEVRVMWQVPG-UHFFFAOYSA-N
- SMILES: Cl.NC(CC=C)=N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 65.9
- トポロジー分子極性表面積: 49.9
3-Butenimidamide, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB289189-1 g |
Vinylacetamidine hydrochloride |
1171533-73-5 | 1 g |
€469.50 | 2023-07-20 | ||
abcr | AB289189-1g |
Vinylacetamidine hydrochloride; . |
1171533-73-5 | 1g |
€469.50 | 2025-02-16 |
3-Butenimidamide, hydrochloride (1:1) 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-Butenimidamide, hydrochloride (1:1)に関する追加情報
Introduction to 3-Butenimidamide, hydrochloride (1:1) and Its Significance in Modern Chemical Research
The compound with the CAS number 1171533-73-5, identified as 3-Butenimidamide, hydrochloride (1:1), represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This zwitterionic compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The hydrochloride salt form enhances its solubility, making it a versatile candidate for experimental and therapeutic research.
In recent years, the exploration of imidamide derivatives has expanded significantly, with compounds like 3-Butenimidamide, hydrochloride (1:1) being investigated for their roles in modulating enzyme activity and cellular signaling. The presence of a butyl side chain and an imidazole ring contributes to its distinctive reactivity, enabling interactions with biological targets such as kinases and proteases. These interactions are pivotal in understanding disease mechanisms and developing novel therapeutic strategies.
One of the most compelling aspects of 3-Butenimidamide, hydrochloride (1:1) is its potential in drug discovery. Researchers have leveraged its structural framework to design molecules that exhibit inhibitory effects on pathogenic enzymes. For instance, studies have demonstrated its ability to interfere with the activity of certain kinases implicated in cancer progression. The hydrochloride formulation further improves its pharmacokinetic profile, facilitating efficient delivery to target tissues.
The chemical synthesis of 3-Butenimidamide, hydrochloride (1:1) involves a series of well-established reactions that highlight the precision required in medicinal chemistry. The formation of the imidazole ring and subsequent salt formation with hydrochloric acid are critical steps that determine the compound's stability and bioavailability. Advanced synthetic methodologies have enabled the production of high-purity batches, which are essential for rigorous preclinical studies.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of 3-Butenimidamide, hydrochloride (1:1) to various biological targets. Molecular docking simulations have revealed promising interactions with proteins involved in inflammatory responses and metabolic disorders. These insights have guided the optimization of analogs with enhanced potency and selectivity, paving the way for personalized medicine approaches.
The therapeutic potential of 3-Butenimidamide, hydrochloride (1:1) extends beyond oncology. Emerging evidence suggests its utility in managing neurodegenerative diseases by modulating protein aggregation and oxidative stress. The compound's ability to cross the blood-brain barrier has been a focus of interest, as it could potentially treat conditions like Alzheimer's and Parkinson's disease. Clinical trials are underway to evaluate its efficacy and safety profile in human subjects.
In conclusion, 3-Butenimidamide, hydrochloride (1:1) stands as a testament to the ingenuity of modern chemical biology. Its unique structural features and biological activities make it a valuable tool for researchers striving to unravel complex disease mechanisms. As our understanding of biochemical pathways evolves, compounds like this will continue to play a pivotal role in shaping future therapeutic interventions.
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